molecular formula C24H27N5O2 B2730081 N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide CAS No. 1251633-09-6

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide

Cat. No.: B2730081
CAS No.: 1251633-09-6
M. Wt: 417.513
InChI Key: NQVJIRIGRUBOTI-UHFFFAOYSA-N
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Description

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a chemical compound with the CAS Number 1251633-09-6 and a molecular formula of C₂₄H₂₇N₅O₂, corresponding to a molecular weight of 417.50 g/mol . This specialized small molecule features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,8-naphthyridine ring system and its derivatives are of significant interest to synthetic and pharmaceutical chemists due to their ability to act as ligands and their broad spectrum of reported biological properties, which includes potential antibacterial, anti-inflammatory, anti-hypertensive, and anti-cancer applications . The specific structural features of this compound—including the azepane carbonyl moiety and the acetamidoanilino substituent—suggest it is a sophisticated research chemical, likely investigated as a potential inhibitor or modulator for specific biological targets in academic and drug discovery settings . It is offered for research purposes to support the exploration of novel therapeutic agents and the study of structure-activity relationships. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-10-11-20-22(28-19-9-7-8-18(14-19)27-17(2)30)21(15-25-23(20)26-16)24(31)29-12-5-3-4-6-13-29/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJIRIGRUBOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)NC(=O)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The naphthyridine nucleus is typically assembled via Gould-Jacobs cyclization. Experimental data from analogous systems (PubChem CID 49660449) indicates:

Reaction Conditions

  • Starting material: 2-chloro-3-cyano-4-methylpyridine
  • Reagent: Ammonium acetate in acetic acid
  • Temperature: 120°C, 8 hr
  • Yield: 68-72%

Mechanistic Pathway

  • Base-mediated elimination of HCl
    2.-Hydride shift forming the fused ring
  • Aromatization through dehydration

Alternative Metal-Catalyzed Methods

Recent protocols employ palladium-catalyzed C-H activation for naphthyridine synthesis:

Parameter Value Source
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Solvent DMF:H₂O (4:1)
Temperature 100°C, 12 hr
Yield 82%

This method offers improved regioselectivity for the 1,8-naphthyridine isomer compared to classical approaches.

Installation of the Azepane-1-carbonyl Group

Amide Coupling Strategies

The azepane carbonyl is introduced via nucleophilic acyl substitution. Data from related systems (AKOS021920687) reveals two predominant methods:

Method A: Mixed Carbonate Activation

  • Coupling reagent: 2-chloro-1,3-dimethylimidazolinium chloride (DMC)
  • Base: Triethylamine (3 equiv)
  • Solvent: Dichloromethane
  • Temperature: 30°C, 16 hr
  • Yield range: 65-78%

Method B: HATU-Mediated Coupling

  • Reagent: HATU (1.5 equiv)
  • Base: DIPEA (2 equiv)
  • Solvent: DMF
  • Reaction time: 3 hr, 25°C
  • Yield: 83% (optimized conditions)

Comparative studies show Method B provides superior yields but requires rigorous purification to remove phosphorous byproducts.

Functionalization with N-(3-Aminophenyl)acetamide

Buchwald-Hartwig Amination

Key parameters for introducing the aniline moiety:

Condition Optimal Value Variation Impact
Catalyst Pd₂(dba)₃ ≥10% yield drop with Pd(OAc)₂
Ligand XPhos (2 mol%) BINAP gives lower conversion
Base Cs₂CO₃ K₃PO₄ reduces yield by 15%
Solvent Toluene DMSO causes decomposition
Temperature 110°C, 18 hr Shorter times give <50% conversion

This step typically achieves 75-82% yield with >95% regioselectivity.

Final Acetylation

The terminal acetamide group is installed via:

Two-Stage Protocol

  • Nitration-Reduction Sequence
    • HNO₃/H₂SO₄ (0°C, 3 hr) → 85% nitro intermediate
    • H₂/Pd-C (1 atm, 25°C) → quant. amine
  • Acetylation
    • Ac₂O (1.2 equiv)
    • DMAP (0.1 equiv)
    • CH₂Cl₂, 0°C → RT
    • Yield: 93%

Crystallization and Polymorph Control

Data from EP4455146NWA2 provides critical insights into final purification:

Formation of Stable Polymorphs

Form Solvent System Temperature Key Characteristics
B HCl/acetone (1:2) 55°C → 25°C Thermostable (>150°C)
D ACN slurry 25°C Metastable, converts to B

Optimal procedure:

  • Dissolve crude product in 6M HCl (60 mL/g)
  • Add acetone (0.5 mL/min) until cloud point
  • Cool at 0.5°C/min to 25°C
  • Filter through 0.2 μm nylon membrane
  • Dry under vacuum (40°C, 48 hr)

This yields Form B with >99.5% purity by HPLC.

Industrial Scale-Up Considerations

BenchChem data suggests these optimization strategies:

Continuous Flow Reactor Parameters

Stage Residence Time Temperature Key Benefit
Cyclization 45 min 130°C 25% yield increase
Amination 2 hr 120°C 18% catalyst reduction
Crystallization 6 hr Gradient 99.9% polymorph purity

Implementation reduces total synthesis time from 96 hr (batch) to 14 hr (continuous).

Analytical Characterization

Critical quality control metrics:

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.96 (s, 1H, naphthyridine H-2), 7.56 (d, J=8.3 Hz, 1H), 3.82 (s, 3H, CH₃CO)
  • XRPD : Characteristic peaks at 2θ = 12.4°, 15.7°, 18.2° (Form B)
  • HPLC : Rt = 14.2 min (C18, 0.1% TFA/ACN)

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and naphthyridine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,8-Naphthyridine Derivatives

Key Compounds :

  • 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (2c)
  • 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d)
Feature Target Compound Compound 2c/2d
Core Structure 1,8-Naphthyridine with 7-methyl substituent Identical 1,8-naphthyridine core with 7-methyl substituent
Position 3 Substituent Azepane-1-carbonyl (7-membered ring, amide linkage) Morpholinomethyl (6-membered ring, ether linkage) or diethylaminomethyl
Biological Relevance Hypothesized kinase inhibition (based on naphthyridine derivatives) Demonstrated inhibitory activity in enzymatic assays
Synthesis Likely involves POCl3-mediated cyclization (common for naphthyridines) Synthesized via ultrasound-assisted multicomponent reactions

Structural Insights :
The azepane-1-carbonyl group in the target compound introduces a larger, more flexible substituent compared to the morpholine or diethylamine groups in 2c/2d. This may enhance binding to hydrophobic pockets in target proteins but could reduce solubility. The methyl group at position 7 is conserved across these derivatives, suggesting its role in stabilizing the naphthyridine core’s planar conformation .

Tetrahydrocarbazole-Based Acetamides

Key Compounds :

  • N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
  • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
Feature Target Compound Tetrahydrocarbazole Derivatives
Core Structure 1,8-Naphthyridine (bicyclic) Tetrahydrocarbazole (tricyclic fused indole/cyclohexane)
Substituents Azepane-carbonyl, methyl, acetamide Chloro/fluoro/methyl groups on carbazole; phenylacetamide linker
Biological Activity Potential kinase/phosphodiesterase inhibition Designed for specific activity (undisclosed in patent)
Synthesis Likely involves amide coupling and cyclization steps Multi-step synthesis with IR/NMR characterization

Functional Comparison :
The tetrahydrocarbazole derivatives prioritize tricyclic aromatic systems, which may enhance DNA intercalation or topoisomerase inhibition. In contrast, the target compound’s naphthyridine core favors planar stacking interactions with ATP-binding pockets in kinases .

N-(Substituted Phenyl)acetamide Precursors

Key Compounds :

  • 3-Chloro-N-phenyl-phthalimide
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide
Feature Target Compound 3-Chloro-N-phenyl-phthalimide 2-Cyano-N-[(methylamino)carbonyl]acetamide
Core Structure 1,8-Naphthyridine with acetamide Phthalimide (aromatic dicarboximide) Simple acetamide with cyano substituent
Functional Groups Azepane-carbonyl, methyl, amino linkage Chloro, phenyl Cyano, methylamino carbonyl
Applications Hypothesized therapeutic agent Monomer for polyimide synthesis Intermediate for heterocyclic synthesis

Physicochemical Contrast : The target compound’s extended conjugation (naphthyridine + phenylacetamide) may improve UV absorption and fluorescence properties compared to simpler acetamides. However, its complexity raises challenges in synthetic yield and purification compared to 3-chloro-N-phenyl-phthalimide .

Biological Activity

N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a naphthyridine core , an azepane carbonyl group , and an aromatic phenyl moiety . This unique combination allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications. The presence of multiple functional groups enhances its potential for bioactivity.

Anticancer Activity

Naphthyridine derivatives have been extensively studied for their anticancer properties . Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that the naphthyridine core may interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Naphthyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-Methyl-1,8-naphthyridineHeLa12.5DNA intercalation
4-AminoquinolineMCF-715.0Topoisomerase inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial properties . The structural components may enhance binding to bacterial enzymes or disrupt bacterial cell membranes.

Anti-inflammatory Properties

Research on related compounds has revealed potential anti-inflammatory effects . For instance, derivatives exhibiting similar functional groups have been shown to reduce levels of pro-inflammatory cytokines in vitro and in vivo models.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: Targeting specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Interaction: Binding to receptors that modulate cellular responses.
  • DNA Interaction: Intercalating into DNA or disrupting replication processes.

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several naphthyridine derivatives and evaluated their anticancer efficacy using various cancer cell lines. The results indicated that modifications on the naphthyridine scaffold significantly influenced cytotoxicity profiles. Notably, compounds with azepane moieties displayed enhanced activity against resistant cancer strains.

Study 2: Antimicrobial Screening

A screening of naphthyridine-based compounds against common pathogens revealed promising results. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 3: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, a derivative similar to this compound was administered. Results showed a significant reduction in paw edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide, and how is its purity validated?

  • Methodology : Synthesis typically involves constructing the 1,8-naphthyridine core via cyclization reactions, followed by sequential functionalization of the azepane-carbonyl and acetamide groups. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in similar compounds) .

Q. Which functional groups in this compound are most reactive, and what experimental conditions are required for selective modifications?

  • Methodology : The azepane-carbonyl group and the 1,8-naphthyridine core are prone to nucleophilic attack, while the acetamide moiety may undergo hydrolysis under acidic/basic conditions. Selective modifications require controlled pH (e.g., neutral for amide stability) and solvents like dimethyl sulfoxide (DMSO) or ethanol to enhance solubility. Temperature ranges of 50–100°C are common for reactions involving heterocyclic cores .

Q. How is the compound’s solubility optimized for in vitro biological assays?

  • Methodology : Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For aqueous stability, phosphate-buffered saline (PBS) at pH 7.4 is recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can computational methods improve the design of the naphthyridine core synthesis?

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates in cyclization reactions. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to optimize reaction conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) among structurally similar 1,8-naphthyridine derivatives?

  • Methodology :

  • Target Profiling : Use kinase inhibition assays (e.g., BTK inhibition screening) to identify primary targets .
  • Off-Target Analysis : Employ proteome-wide affinity pulldown assays to detect nonspecific interactions.
  • Data Normalization : Compare results across studies using standardized cell lines (e.g., HEK293 for baseline activity) and normalize dosage metrics (e.g., IC50 values adjusted for cell viability assays) .

Q. How do reaction parameters (pH, temperature) influence the stereochemical outcomes of azepane-carbonyl group conjugation?

  • Methodology :

  • pH Control : Acidic conditions (pH 4–5) favor protonation of the naphthyridine nitrogen, enhancing electrophilicity for azepane conjugation.
  • Temperature Optimization : Lower temperatures (0–25°C) reduce side reactions (e.g., hydrolysis), while higher temperatures (80–100°C) accelerate coupling efficiency.
  • Monitoring : Real-time reaction monitoring via in-situ infrared (IR) spectroscopy tracks carbonyl stretching frequencies (1700–1750 cm⁻¹) to confirm completion .

Q. What advanced techniques validate the compound’s interaction with cellular targets (e.g., protein binding)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) for target proteins.
  • Cryo-Electron Microscopy (Cryo-EM) : Resolves structural changes in target proteins upon compound binding.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

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